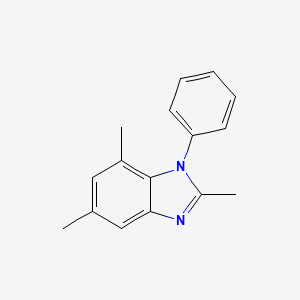
2-Acetyl-4-aminobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and an amino group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-aminobenzonitrile typically involves the reaction of 4-aminobenzonitrile with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the production process more environmentally friendly.
化学反応の分析
Types of Reactions: 2-Acetyl-4-aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: 2-Acetyl-4-aminobenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-Acetyl-4-aminobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of quinazolinone-based drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Acetyl-4-aminobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-Acetylbenzonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Aminobenzonitrile: Lacks the acetyl group, affecting its chemical properties and reactivity.
2-Acetyl-4-methylbenzonitrile: Contains a methyl group instead of an amino group, leading to different chemical behavior.
Uniqueness: 2-Acetyl-4-aminobenzonitrile is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-acetyl-4-aminobenzonitrile |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3 |
InChIキー |
AOUSXPHNUIYNOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



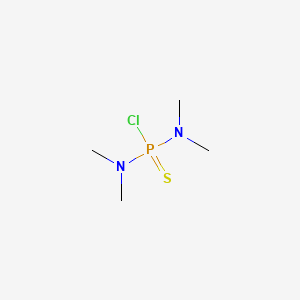
![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)

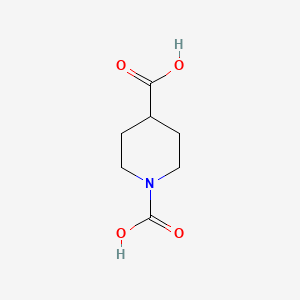
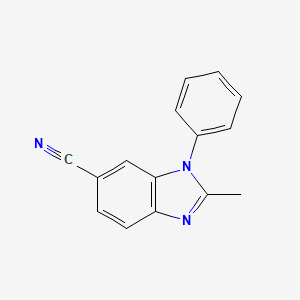
![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
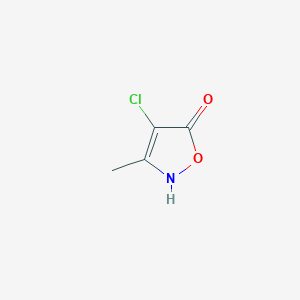
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)


![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
